1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
Description
1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a trisubstituted pyrazole derivative characterized by a fluorophenyl group at the N1 position, methyl groups at C3 and C5, and a 3-nitrophenyl substituent at C2. This compound’s structural features make it a candidate for comparative studies with analogs in terms of crystallography, bioactivity, and synthetic pathways.
Properties
Molecular Formula |
C17H14FN3O2 |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C17H14FN3O2/c1-11-17(13-4-3-5-16(10-13)21(22)23)12(2)20(19-11)15-8-6-14(18)7-9-15/h3-10H,1-2H3 |
InChI Key |
RQFQVOZIOOECDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-fluorophenylhydrazine with 3,5-dimethyl-4-(3-nitrophenyl)-1,2-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of an amino derivative by reducing the nitrophenyl group.
Substitution: Replacement of the fluorine atom with other functional groups such as methoxy or tert-butyl groups.
Scientific Research Applications
Biological Activities
The pyrazole scaffold has been extensively studied for its diverse biological activities. The compound in focus exhibits several promising properties:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit potent antimicrobial effects. For instance, compounds similar to 1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL . This is particularly significant given the rising challenge of antibiotic resistance.
- Anticancer Potential : Studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound's structure allows for interactions that may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of fluorine and nitro groups enhances its bioactivity and selectivity towards tumor cells.
- Anti-inflammatory Properties : Pyrazoles are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .
Pharmaceutical Development
The unique properties of 1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole make it a valuable scaffold for drug development:
- Drug Design : The compound serves as a template for synthesizing new pharmaceuticals. Its ability to undergo electrophilic substitution reactions allows for the introduction of various substituents that can enhance pharmacological profiles . For example, modifying the nitro group could lead to compounds with improved solubility or bioavailability.
- Radiopharmaceuticals : Pyrazoles have been explored as scaffolds for developing fluorine-18 labeled radiotracers used in positron emission tomography (PET) imaging. This application is crucial for non-invasive imaging techniques that aid in cancer diagnosis and treatment monitoring .
Material Science Applications
Beyond biological applications, 1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole also shows promise in material science:
- Nonlinear Optical Properties : Research has demonstrated that pyrazole derivatives exhibit substantial nonlinear optical (NLO) properties, making them suitable for applications in photonic devices . These properties are essential in the development of materials used in lasers and optical switches.
- Electroluminescent Materials : The compound's ability to facilitate photo-induced electron transfer positions it as a candidate for use in organic light-emitting diodes (OLEDs). The incorporation of fluorine enhances the electronic properties, leading to improved performance in light-emitting applications .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | 1-(4-Fluorophenyl)-3,5-dimethyl-pyrazole | 3.125 | |
| Anticancer | Various pyrazole derivatives | Varies | |
| Anti-inflammatory | Pyrazole derivatives | Varies |
Table 2: Potential Applications in Material Science
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorophenyl and nitrophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Pyrazole Derivatives
*Calculated molecular weight based on formula.
Key Observations:
- Dihedral Angles: The target compound’s planarity may resemble pyrazoline derivatives in , which exhibit dihedral angles <10° between the pyrazole and fluorophenyl rings . In contrast, diazenyl-substituted analogs () show wider angular variations (up to 45.22°), suggesting steric or electronic effects from the diazenyl group .
Electronic and Reactivity Comparisons
- Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group in the target compound enhances electrophilicity at the pyrazole core compared to analogs with chloro or bromo substituents (e.g., ). This may influence reactivity in nucleophilic substitution or coordination chemistry.
- Hydrogen-Bonding Potential: The fluorine atom in the 4-fluorophenyl group can participate in weak hydrogen bonds (C–H···F interactions), as observed in fluorinated pyrazole crystals (). In contrast, nitro groups may engage in π–π stacking or dipole interactions .
Table 2: Bioactivity of Pyrazole Derivatives with Nitrophenyl Substituents
Inferences:
Biological Activity
1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and recent research findings.
The molecular formula of 1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is with a molecular weight of approximately 339.32 g/mol. The compound features a pyrazole ring substituted with fluorophenyl and nitrophenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds derived from the pyrazole framework have shown effective inhibition against various bacterial strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
| 4a | 0.30 | Bacteriostatic |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. Compounds similar to 1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro, suggesting their utility in treating inflammatory diseases .
| Compound | IC50 (μg/mL) | Inhibition Type |
|---|---|---|
| 136a | 60.56 | TNF-α |
| 136b | 57.24 | NO |
| Diclofenac | 54.65 | Standard |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features. The presence of electron-withdrawing groups (like nitro groups) and electron-donating groups (like methyl groups) significantly influences their pharmacological profiles. For example, the introduction of a nitro group at the para position of the phenyl ring enhances antimicrobial activity due to increased electron deficiency, which facilitates interaction with microbial targets .
Case Studies
- Antitumor Activity : A series of pyrazole derivatives were evaluated for their antitumor effects against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving ROS signaling pathways .
- Enzyme Inhibition : Certain derivatives were tested for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Compounds exhibited moderate inhibitory activity with IC50 values ranging from 72.4 μM to 75.6 μM .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole?
Answer:
The synthesis typically involves a multi-step condensation reaction. A general procedure includes:
Substrate Preparation : Reacting substituted acetophenones with hydrazine hydrate in polar solvents like DMSO under reflux conditions to form pyrazoline intermediates .
Cyclization : Introducing nitrophenyl and fluorophenyl groups via nucleophilic substitution or cross-coupling reactions. For example, aryl halides (e.g., 3-nitrobenzyl bromide) are coupled with pyrazole precursors under Pd-catalyzed conditions.
Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by controlling reaction time (8–12 hours) and temperature (80–100°C) .
Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- X-ray Diffraction (XRD) : Determines crystal packing and dihedral angles between aromatic rings (e.g., 66.34° between fluorophenyl groups), confirming steric and electronic interactions .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- TEM/SC-XRD : Resolves molecular conformation and hydrogen-bonding networks (e.g., C–H⋯π interactions stabilizing the crystal lattice) .
Advanced: How do structural parameters (e.g., dihedral angles, substituent positions) influence biological activity?
Answer:
- Dihedral Angles : Larger angles (e.g., 66.34° vs. 11.50°) between fluorophenyl and nitrophenyl groups reduce π-π stacking, potentially enhancing solubility and receptor binding .
- Electron-Withdrawing Groups : The 3-nitro group increases electrophilicity, improving interactions with biological targets like enzymes (e.g., kinase inhibition). Fluorine at the para position enhances metabolic stability via C–F bond rigidity .
- Empirical Validation : Comparative studies using analogues with varied substituents (e.g., chloro vs. nitro) show a 2–3-fold increase in antitumor activity when electron-deficient groups are present .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?
Answer:
Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across studies to minimize discrepancies in IC₅₀ values .
Structural Heterogeneity : Compare activity trends across derivatives with identical substituents but varying positions (e.g., 3-nitrophenyl vs. 4-nitrophenyl).
Computational Modeling : Use molecular docking to predict binding affinities against target proteins (e.g., EGFR kinase), reconciling in vitro/in vivo data .
Advanced: What strategies optimize reaction yields during pyrazole functionalization?
Answer:
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency for aryl halides (yield: 65% → 85%) compared to CuI .
- Solvent Optimization : DMSO enhances solubility of nitro-substituted intermediates, reducing side-product formation .
- Temperature Control : Maintaining reflux at 80°C prevents decomposition of thermally sensitive intermediates .
Advanced: How do crystallographic insights inform drug design for pyrazole-based therapeutics?
Answer:
- Packing Analysis : C–H⋯π interactions (distance: 2.8–3.2 Å) stabilize the crystal lattice, suggesting potential for co-crystallization with target proteins .
- Conformational Flexibility : The envelope-shaped pyrazole ring (puckering amplitude: 0.5–0.7 Å) allows adaptive binding to hydrophobic pockets in enzymes .
Basic: What biological assays are recommended for preliminary activity screening?
Answer:
- Antitumor : NCI-60 cell line panel (72-hour exposure) .
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ measurement) .
Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
